Product packaging for Bromotrimethyl-p-benzoquinone(Cat. No.:CAS No. 7210-68-6)

Bromotrimethyl-p-benzoquinone

Cat. No.: B1616779
CAS No.: 7210-68-6
M. Wt: 229.07 g/mol
InChI Key: DMXCEMCFRJWMJP-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Substituted Benzoquinone Chemistry

Substituted p-benzoquinones are a class of organic compounds characterized by a central benzene (B151609) ring with two ketone groups in a para arrangement and various substituents. scielo.br These compounds are ubiquitous in nature and play crucial roles in various biological processes, including electron transport and oxidative phosphorylation. scielo.brmdpi.com In synthetic organic chemistry, they are prized for their versatile reactivity, acting as dienophiles in Diels-Alder reactions, Michael acceptors, and oxidizing agents. scielo.brresearchgate.net

The nature and position of the substituents on the benzoquinone ring profoundly influence its electronic properties, redox potential, and reactivity. mdpi.com Electron-donating groups, such as methyl groups, and electron-withdrawing groups, like halogens, modulate the electrophilicity of the quinone core and its susceptibility to nucleophilic attack or reduction.

Bromotrimethyl-p-benzoquinone, with its three electron-donating methyl groups and one electron-withdrawing bromine atom, presents a fascinating case of balanced and nuanced reactivity. The methyl groups enhance its stability and solubility in organic solvents, while the bromine atom serves as a reactive handle for further functionalization through substitution reactions and also influences the regioselectivity of cycloaddition reactions. researchgate.net This unique combination of substituents distinguishes it from other halo- and alkyl-substituted benzoquinones, carving out a specific niche for its application in organic synthesis.

Table 1: Comparison of this compound with Related Substituted Benzoquinones

CompoundSubstituentsKey Features
This compound 3 x -CH₃, 1 x -BrEnhanced stability from methyl groups; reactive bromine site for substitution; modulated redox potential.
Trimethyl-p-benzoquinone 3 x -CH₃Increased stability and electron density compared to p-benzoquinone.
Tetrabromo-p-benzoquinone 4 x -BrHighly electron-deficient; strong oxidizing agent; prone to nucleophilic substitution. scielo.br
p-Benzoquinone NoneParent compound; moderate dienophile and oxidizing agent.

Rationale for Specialized Academic Inquiry into this compound

The focused academic interest in this compound stems from several key characteristics that make it a valuable and versatile chemical entity.

Firstly, its role as a powerful oxidizing agent in organic synthesis is a primary driver of research. It can facilitate a variety of oxidation reactions under specific conditions, offering an alternative to other, sometimes harsher, oxidizing agents.

Secondly, the presence of a labile bromine atom makes it an excellent electrophile and a precursor for the synthesis of more complex molecules. This bromine can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups onto the quinone scaffold. This feature is particularly valuable in the construction of natural products and their analogues.

Thirdly, its unique redox properties are of significant interest in the study of biological systems and the development of new materials. The interplay between the electron-donating methyl groups and the electron-withdrawing bromine atom fine-tunes its redox potential, making it a useful tool for investigating electron transfer processes and oxidative stress.

Finally, this compound serves as a key building block in total synthesis . Its rigid, functionalized core can be elaborated into complex polycyclic structures, making it an attractive starting material for the synthesis of biologically active natural products.

Overview of Foundational and Emerging Research Trajectories for the Chemical Compound

Research into this compound has evolved from foundational studies of its synthesis and basic reactivity to more sophisticated applications in complex chemical synthesis and materials science.

Foundational Research:

Early research on this compound focused on establishing efficient synthetic routes, primarily through the bromination of trimethylhydroquinone (B50269). These foundational studies also explored its fundamental chemical reactions, such as its behavior as an oxidizing agent and its participation in nucleophilic substitution and cycloaddition reactions. researchgate.net This early work laid the groundwork for understanding its chemical personality and predicting its behavior in more complex transformations.

Emerging Research Trajectories:

More recent research has shifted towards harnessing the unique properties of this compound for advanced applications. Key emerging areas include:

Total Synthesis of Natural Products: Chemists are increasingly utilizing this compound as a starting material or key intermediate in the synthesis of complex natural products that possess a quinone or hydroquinone (B1673460) core. Its pre-functionalized nature allows for more convergent and efficient synthetic strategies.

Development of Novel Catalytic Systems: There is growing interest in using substituted benzoquinones, including brominated derivatives, in the development of new catalytic cycles, particularly in oxidation catalysis. tdx.cat

Materials Science: The redox-active nature of this compound makes it a candidate for the development of new electronic materials, such as charge-transfer complexes and components for organic batteries. metu.edu.tr

Medicinal Chemistry and Redox Biology: Ongoing research explores the potential of substituted quinones to modulate biological redox processes. While outside the direct scope of this article, this area represents a significant frontier for the application of fundamental chemical knowledge about this compound.

Table 2: Key Research Findings on this compound

Research AreaKey Finding
Synthesis Efficiently synthesized via bromination of trimethylhydroquinone.
Reactivity Acts as a potent oxidizing agent and undergoes nucleophilic substitution at the bromine position.
Cycloaddition Reactions Participates as a dienophile in Diels-Alder reactions, with the substituents influencing regioselectivity. researchgate.net
Redox Properties Exhibits unique redox behavior due to the combined electronic effects of methyl and bromo substituents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B1616779 Bromotrimethyl-p-benzoquinone CAS No. 7210-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-4-5(2)9(12)7(10)6(3)8(4)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXCEMCFRJWMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288522
Record name bromotrimethyl-p-benzoquinone
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7210-68-6
Record name p-Benzoquinone, bromotrimethyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bromotrimethyl-p-benzoquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Bromotrimethyl P Benzoquinone

Strategies for the Construction of the Methylated Benzoquinone Core

The primary precursor for Bromotrimethyl-p-benzoquinone is 2,3,5-trimethyl-p-benzoquinone. The synthesis of this core structure is a critical step, and various strategies have been developed, primarily revolving around the oxidation of substituted phenols or hydroquinones.

Oxidative Routes from Precursor Phenolic or Hydroquinone (B1673460) Derivatives

The most common route to trimethyl-p-benzoquinone involves the oxidation of 2,3,6-trimethylphenol (B1330405). google.com A diverse array of oxidizing agents and catalytic systems has been explored to achieve this transformation efficiently.

Common industrial and laboratory methods include the oxidation of 2,3,6-trimethylphenol with oxygen or oxygen-containing gases in the presence of copper-based catalysts. google.com For instance, a process utilizing a copper(II) halide catalyst in a two-phase reaction medium of water and a long-chain aliphatic alcohol (like 1-dodecanol) at temperatures between 60°C and 100°C has been developed. google.com Another patented method employs catalytic amounts of copper(I) or (II) oxide with a hydrogen halide gas in an anhydrous alcohol, followed by reaction with air or oxygen. google.com

Alternative oxidants have also been reported. The oxidation of 2,3,6-trimethylphenol with dilute nitric acid, using sodium nitrite (B80452) as a catalyst in an acetic acid medium, can produce trimethyl-p-benzoquinone with a yield of up to 69.6%. prepchem.com A particularly efficient method involves the oxygenation with molecular oxygen at ambient temperature, catalyzed by a copper(II) chloride-hydroxylamine system in an alcoholic solvent. rsc.org More general, yet powerful, oxidizing agents for converting phenols and hydroquinones to their corresponding benzoquinones include ceric ammonium (B1175870) nitrate (B79036) (CAN), silver oxide, and Fremy's salt (potassium nitrosodisulfonate). scielo.br The oxidation of hydroquinones to 1,4-benzoquinones can be achieved with a variety of reagents, including ferric chloride and sodium hypochlorite. scielo.br

Table 1: Comparison of Selected Oxidative Methods for Trimethyl-p-benzoquinone Synthesis from 2,3,6-Trimethylphenol

Oxidant/Catalyst SystemSolvent/MediumConditionsReported YieldReference
Dilute Nitric Acid / Sodium NitriteAcetic Acid-69.6% prepchem.com
O₂ / Copper(II) Chloride-HydroxylamineAlcoholic SolventAmbient TemperatureHigh rsc.org
O₂ / Copper(II) HalideWater / C12-C18 Alcohol60-100°C- google.com
Air/O₂ / Copper(I) or (II) Oxide / Hydrogen HalideAnhydrous Alkanol0-150°C- google.com

Regioselective Alkylation and Methylation Approaches

While the oxidation of pre-methylated phenols is common, constructing the methylated core via regioselective alkylation of a simpler hydroquinone or quinone is also a viable strategy. This approach offers flexibility in introducing various alkyl groups. The direct alkylation of hydroxyquinones can be achieved using several methods. mdpi.com For example, the lithium salt of a hydroxyquinone, prepared in situ with lithium hydride, can be alkylated with an appropriate alkyl halide. mdpi.com Another technique involves the direct alkylation of hydroxyquinones at the C-3 position using alkylboranes, where the initial product is an oxidatively hydrolyzed borane-quinone complex. mdpi.com

In the context of preparing trimethyl-p-benzoquinone, one could envision a stepwise methylation of a less-substituted hydroquinone or benzoquinone. However, controlling the regioselectivity of these additions is crucial to obtain the desired 2,3,5-trimethyl substitution pattern. The electrophilicity of the quinone ring positions, influenced by existing substituents, governs the site of nucleophilic attack or alkylation. researchgate.net

Bromination Techniques for Selective Halogenation

Once the trimethyl-p-benzoquinone core is obtained, the final step is the introduction of a bromine atom onto the quinone ring. This can be accomplished either by direct bromination of the quinone or by brominating a precursor followed by oxidation.

Direct Bromination of Quinone Systems

The direct halogenation of a quinone involves an electrophilic attack on the electron-rich double bonds of the quinone ring. A two-step mechanism is generally proposed for electrophilic substitution on aromatic systems, involving the formation of a positively charged intermediate followed by deprotonation. msu.edu For quinones, the reaction can proceed via conjugate addition of the halogen followed by elimination or rearrangement. The specific conditions and the nature of the brominating agent are critical to control the selectivity and prevent side reactions.

Bromination via Precursor Functionalization

A well-documented and effective method for synthesizing this compound involves the functionalization of a precursor, specifically trimethylhydroquinone (B50269). In this strategy, the hydroquinone is first brominated, and the resulting brominated hydroquinone is subsequently oxidized to the target bromoquinone. nih.gov

The reaction typically employs brominating agents such as elemental bromine (Br₂) or benzyltrimethylammonium (B79724) tribromide. The bromination is often carried out in a medium of aqueous acetic acid at a moderately elevated temperature, for instance, around 40°C for several hours. Following the successful bromination of the hydroquinone, an oxidation step is performed to convert the bromohydroquinone (B146026) into the final product, this compound. This final oxidation can be achieved using various oxidizing agents known to convert hydroquinones to quinones, such as ferric chloride. nih.govresearchgate.net

Advanced Oxidation Protocols for Quinone Formation

Modern synthetic chemistry offers advanced oxidation protocols that can be applied to the formation of quinones, often providing higher efficiency, selectivity, or more environmentally benign conditions. These methods, sometimes adapted from advanced oxidation processes (AOPs) used in environmental chemistry, rely on the generation of highly reactive oxidizing species. mostwiedzy.plmdpi.com

Such processes can involve:

Catalytic Oxidation: Ruthenium-catalyzed oxidation of 4-substituted phenols using t-butyl hydroperoxide has been shown to yield 2-substituted benzoquinones. scielo.br Similarly, iron-catalyzed oxidation with t-butyl hydroperoxide can convert highly substituted phenols into the corresponding benzoquinones. scielo.br

Photochemical Oxidation: Solar chemical synthesis of quinones can be achieved through the photo-oxygenation of phenols, offering a green chemistry route. scielo.br

Electrochemical Oxidation: The electrosynthesis of benzoquinones via anodic oxidation of phenols on specific electrodes (e.g., α-PbO₂ and β-PbO₂) in aqueous mixtures is another established technique. scielo.br

Peroxide-Based Systems: Fenton and Fenton-like processes, which generate highly reactive hydroxyl radicals from hydrogen peroxide and an iron catalyst, are powerful methods for oxidizing organic pollutants and can be adapted for synthetic purposes. mdpi.com The use of hydrogen peroxide in conjunction with UV light (UV/H₂O₂) also generates these potent radicals for oxidation reactions. mdpi.com

These advanced methods provide powerful alternatives to traditional stoichiometric oxidants for the crucial step of converting phenolic or hydroquinone precursors into the quinone core. mostwiedzy.plnih.gov

Catalytic Oxidation Systems (e.g., Metal-Mediated, Organocatalytic)

The industrial production of the key precursor, 2,3,5-trimethyl-p-benzoquinone (TMBQ), heavily relies on the selective oxidation of 2,3,6-trimethylphenol (TMP). A variety of catalytic systems have been developed to make this process efficient and selective.

Metal-Mediated Catalysis: Copper(II) halides, particularly CuCl₂, are widely used catalysts for the oxidation of TMP. google.comacs.org This process is often carried out in a two-phase reaction medium consisting of water and an aliphatic alcohol. google.com The use of co-catalysts such as alkali or alkaline earth metal halides (e.g., LiCl, CaCl₂) can further enhance the yield. google.comacs.org Research has shown that in certain systems, such as those using ionic liquids, the active catalytic species can be a complex like 1-n-butyl-3-methylimidazolium oxotetracuprate, which is formed in situ. acs.org Another significant advancement is the use of heteropoly acids (HPAs), such as Mo-V-phosphoric acids, as homogeneous catalysts for TMP oxidation by molecular oxygen. davidpublisher.com These systems can achieve yields higher than 99% and allow for the catalyst to be regenerated and reused. davidpublisher.com

Heterogeneous Catalysis: To improve catalyst recovery and create more environmentally friendly processes, heterogeneous catalysts have been developed. These include depositing phosphomolybdic acid and vanadophosphomolybdic acid on a TiO₂ matrix, which can achieve up to 99% conversion of TMP with 100% selectivity for TMBQ. researchgate.net Such heterogeneous catalysts are advantageous due to easier separation from the reaction mixture and potential for reuse. researchgate.net

Organocatalysis: While metal-based catalysts dominate, organocatalytic systems represent an emerging area in oxidation chemistry. The principles of organocatalysis, particularly in asymmetric reactions, are well-established for various transformations and are being explored for oxidation reactions as part of green chemistry initiatives. unibo.it

Table 1: Selected Catalytic Systems for the Oxidation of 2,3,6-Trimethylphenol (TMP) to 2,3,5-Trimethyl-p-benzoquinone (TMBQ)

Catalyst SystemOxidantReaction ConditionsYield/ConversionReference
Copper(II) halide with an alkali/alkaline earth metal halideOxygenTwo-phase: water and C12-C18 alcohol, 60-100°CGood yields google.com
CuCl₂ in ionic liquid with n-butanol co-solventMolecular Oxygen-Yield of 97% at full conversion acs.org
Mo-V-phosphoric heteropoly acids (HPA)OxygenTwo-phase system>99% yield davidpublisher.com
15% Vanadophosphomolybdic acid on TiO₂H₂O₂4 hours99% conversion, 100% selectivity researchgate.net
CuCl₂ / Hydroxyamine hydrochlorideMolecular Oxygen-92% yield acs.org

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a green and efficient alternative to traditional chemical oxidation for producing quinones. scribd.com This strategy involves the direct oxidation of accessible arenes and heteroarenes under mild conditions, avoiding the need for pre-functionalized substrates or harsh chemical oxidants. rsc.org The electrochemical oxidation of phenols to quinones is a well-documented process. beilstein-journals.orgunit.no

The general mechanism involves the anodic oxidation of a phenol (B47542) or hydroquinone. nih.gov In the case of phenols, the process can form a phenoxonium cation, which is then converted to the corresponding quinone. beilstein-journals.org This method has been successfully applied to a variety of substituted phenols and more complex polycyclic aromatic phenols, typically forming p-quinones where structurally possible. beilstein-journals.org The use of flow-by reactors with electrodes like boron-doped diamond (BDD) has been investigated for the degradation (oxidation) of p-benzoquinone, demonstrating the power of electrochemical methods in quinone chemistry. mdpi.com For synthesis, this approach provides a straightforward and atom-economic route for the C(sp²)–H bond transformation required to produce the quinone core from phenolic precursors. rsc.orgnih.gov

Photochemical Routes to Substituted Benzoquinones

Photochemistry provides a powerful tool for the synthesis and functionalization of substituted benzoquinones, often proceeding through radical pathways under mild conditions. researchgate.netmdpi.com These methods utilize light, frequently in the visible spectrum, as a sustainable energy source. mdpi.com

Several photochemical strategies can be employed:

Photoinduced C-H Functionalization: Benzoquinones can undergo direct C-H functionalization using photoredox catalysis. researchgate.net This allows for the introduction of various aryl or alkyl groups onto the quinone ring. For example, visible light photoredox catalysis using catalysts like rhodamine-6G can activate halogenated heterocycles for arylation without the need for protecting N-H groups, a principle applicable to the functionalization of quinone precursors. researchgate.net

Radical Reactions: The photochemistry of benzoquinones often involves the formation of triplet-state molecules upon irradiation. nih.gov These excited states can abstract hydrogen atoms from solvents or other molecules, leading to the formation of semiquinone radicals. nih.govnih.govacs.org These radical intermediates are key to various subsequent reactions that can functionalize the quinone structure.

Photo-cycloadditions: [2+2]-photocycloaddition reactions between quinones and alkenes are a well-studied route to complex, functionalized adducts. researchgate.net

Photoisomerization and Rearrangement: In some cases, substituted benzoquinones can undergo photoisomerization to intermediates like oxazolidines, which can then eliminate leaving groups to generate highly reactive o-quinone methides, offering a pathway to further functionalization. acs.org

These photochemical methods offer diverse and environmentally conscious routes to valuable, highly substituted quinone intermediates. researchgate.net

Isolation and Purification Techniques for this compound

The purification of this compound, like other quinone compounds, is critical to obtaining a product of high purity. Several standard laboratory and industrial techniques are employed.

Crystallization: This is a primary method for purifying solid quinones. scribd.com The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals. The choice of solvent is crucial; for instance, red needles of some quinones can be formed from solvents like methanol. scribd.com The purified crystals are then collected by filtration, washed with a cold, non-dissolving solvent (like cold pentane), and dried under vacuum, often over a desiccant such as P₂O₅. scribd.com

Filtration and Washing: After crystallization or precipitation, the solid product is separated from the mother liquor by filtration. scribd.com Washing the collected solid with a small amount of cold solvent helps remove residual impurities.

Solvent Extraction: This technique is particularly useful for removing specific types of impurities. For example, chlorine-containing impurities can be removed from quinone compounds by extraction with nonpolar solvents like heptane (B126788) or cyclohexane, in which the quinone has low solubility while the impurities are more soluble. google.com This process can be carried out by agitating a slurry of the quinone in the chosen solvent at an elevated temperature, followed by filtration. google.com

Chromatography: For high-purity applications, chromatographic techniques are essential. Column chromatography is a common method for the separation of quinones. rsc.org More advanced techniques like High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC using a nonpolar stationary phase and a polar mobile phase, are used for both analysis and purification of quinone mixtures. researchgate.net

Steam Distillation: For certain quinones, steam distillation under vacuum is an effective purification method. google.com This technique allows for distillation at temperatures below the compound's decomposition point, which is important as many quinones are sensitive to high temperatures. google.com

Table 2: Overview of Purification Techniques for Quinones

TechniquePrincipleTypical ApplicationReference
CrystallizationDifferential solubility in a solvent at different temperatures.General purification of solid crude product. scribd.com
Solvent ExtractionDifferential solubility of compound and impurities in an extraction solvent.Removal of specific impurities, e.g., chlorinated by-products from p-benzoquinone. google.com
Chromatography (Column, HPLC)Differential partitioning between a stationary and a mobile phase.Separation of complex mixtures and high-purity isolation. rsc.orgresearchgate.net
Vacuum Steam DistillationVolatility in steam at reduced pressure.Purification of thermally sensitive quinones. google.com

Principles of Green Chemistry in this compound Synthesis

The synthesis of this compound and its precursors is increasingly being viewed through the lens of green chemistry, aiming to develop more sustainable and environmentally benign processes.

Use of Benign Oxidants: A key principle is the replacement of hazardous and stoichiometric oxidizing agents (like manganese dioxide) with greener alternatives. acs.org Molecular oxygen or air are the most ideal oxidants, as their byproduct is water. acs.orgrsc.org Hydrogen peroxide is another environmentally friendly choice. researchgate.net

Catalysis over Stoichiometric Reagents: The shift from stoichiometric reagents to catalytic processes is fundamental. The use of highly efficient metal-based or organocatalytic systems reduces waste and improves atom economy. davidpublisher.comresearchgate.net Developing heterogeneous catalysts that can be easily recovered and reused is a significant goal, minimizing waste and effluent generation. researchgate.net

Sustainable Solvents and Reaction Media: Traditional organic solvents are often volatile and toxic. Green chemistry encourages the use of safer alternatives. Water is an ideal green solvent, and two-phase aqueous/organic systems are commonly employed in TMP oxidation. google.com Ionic liquids are also being explored as recyclable reaction media that can immobilize the catalyst. acs.org

Process Intensification: Technologies like continuous-flow microreactors offer significant advantages over traditional batch reactors. For the oxidation of TMP, a microreactor can dramatically reduce the reaction time from hours to seconds by ensuring highly efficient mass transfer between the gas (air) and liquid phases. rsc.org

Electrochemical and Photochemical Methods: As discussed previously, electrosynthesis and photosynthesis are inherently green technologies. Electrochemistry uses clean electric current to drive reactions, often under mild conditions and without the need for chemical oxidants. scribd.comrsc.org Photochemistry utilizes light as a non-polluting energy source to enable chemical transformations. researchgate.netmdpi.com

By incorporating these principles, the synthesis of this compound can become more efficient, less wasteful, and safer for the environment.

Reaction Chemistry and Mechanistic Studies of Bromotrimethyl P Benzoquinone

Redox Chemistry and Electron Transfer Properties

The redox behavior of Bromotrimethyl-p-benzoquinone is central to its chemical character. As a member of the quinone family, it is intrinsically involved in electron transfer processes, functioning as both an oxidizing agent and a reducible substrate. core.ac.uk The presence of methyl groups and a bromine atom on the quinone ring modulates its electronic properties, influencing its reactivity. acs.org

Investigation of Oxidation Reactions and Resulting Intermediates

This compound can function as an oxidizing agent in various organic reactions. Its mechanism of action is rooted in its capacity for redox cycling, wherein it can accept and subsequently donate electrons. This process allows it to facilitate the oxidation of other molecules, such as the conversion of alcohols to aldehydes or ketones.

The oxidation process involves the formation of transient intermediates. Benzoquinones, in general, are known to be involved in the generation of reactive oxygen species, such as the superoxide (B77818) anion radical (O₂•⁻). acs.org The reduction of quinones can proceed through the formation of a semiquinone radical intermediate, which is formed by the addition of a single electron. researchgate.net Studies on the closely related trimethyl-p-benzoquinone have shown that semiquinone transients can be observed spectroscopically during its reduction. nih.gov This suggests that the one-electron reduced semiquinone radical is a key intermediate in the redox chemistry of this compound.

Mechanistic Pathways of Reduction to Hydroquinone (B1673460) Analogues

A fundamental reaction of quinones is their reduction to the corresponding hydroquinone. atamanchemicals.comchemicalbook.com this compound can be reduced to its hydroquinone analogue under appropriate conditions. This transformation is a reversible process involving the addition of two electrons and two protons to the quinone moiety. acs.orgresearchgate.net

The reduction can proceed via two primary mechanistic pathways. The first is a stepwise addition of electron/proton pairs, which involves the formation of the semiquinone radical as an intermediate. researchgate.net The initial one-electron reduction forms the semiquinone radical anion, which is then protonated. A second electron and proton addition completes the reduction to the hydroquinone. researchgate.net

Electrochemical Characterization of Redox Potentials

The electron-accepting properties of this compound can be quantified by its redox potential, which is typically measured using electrochemical techniques like cyclic voltammetry. rsc.orged.gov The redox potential is a crucial parameter that governs the thermodynamics of its electron transfer reactions. core.ac.uk

The substituents on the benzoquinone ring have a significant influence on the redox potential. Electron-withdrawing groups generally increase the redox potential, making the compound a stronger oxidizing agent, while electron-donating groups have the opposite effect. acs.orgrsc.org In this compound, the three electron-donating methyl groups are contrasted by the electron-withdrawing bromine atom. The net effect of these substituents determines its specific redox potential. For comparison, the progressive replacement of electron-withdrawing chlorine atoms with electron-releasing methoxy (B1213986) groups in a series of substituted 1,4-benzoquinones leads to a progressive weakening of their electron-accepting properties, as indicated by their half-wave potentials. rsc.org A reported first reduction potential for 2-Bromo-3,5,6-trimethyl-p-benzoquinone is +0.96 V versus a Saturated Calomel Electrode (SCE).

CompoundSubstituentsFirst Reduction Potential (V vs. SCE)
2-Bromo-3,5,6-trimethyl-p-benzoquinone Br, 3xCH₃+0.96
2,3,5-Trimethyl-p-benzoquinone 3xCH₃+0.72

This interactive table provides a comparison of the reduction potentials of this compound and a related compound. Data derived from scientific literature.

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

This compound, with its electron-deficient conjugated diene system, is an effective dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. atamanchemicals.commdpi.com These reactions are powerful tools in organic synthesis for the construction of complex cyclic molecules. numberanalytics.com

Stereochemical and Regiochemical Outcomes

The stereochemistry and regiochemistry of Diels-Alder reactions involving unsymmetrical quinones like this compound are governed by a combination of electronic and steric factors. The reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the cycloadduct. masterorganicchemistry.com

Regioselectivity arises when both the diene and the dienophile are unsymmetrical, leading to the possibility of forming constitutional isomers. masterorganicchemistry.com The substituents on both reactants direct the orientation of the cycloaddition. rsc.org For substituted dienes, reactions with this compound are expected to follow established patterns, such as the "ortho" and "para" rules, where 1-substituted dienes tend to yield 1,2-adducts and 2-substituted dienes favor 1,4-adducts. masterorganicchemistry.comcollectionscanada.gc.ca The bromine atom on the quinone ring can also exert a significant orienting effect on the incoming diene. clockss.org In some cases, the major product is formed through the attack of the most nucleophilic carbon of the diene on the most electrophilic carbon of the dienophile. masterorganicchemistry.com Furthermore, the stereoselectivity often favors the endo adduct, particularly with an "endo-to-ketone" orientation being predictable in reactions with dienones. collectionscanada.gc.ca

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into the mechanisms of Diels-Alder reactions involving quinones. mdpi.com These theoretical studies allow for the exploration of potential energy surfaces, the characterization of transition state structures, and the elucidation of the origins of observed stereoselectivity and regioselectivity. mdpi.comacs.org

For instance, computational modeling can explain the regiochemical outcomes by analyzing the electronic properties of the reactants. nih.gov Frontier Molecular Orbital (FMO) theory is a key concept applied in these studies, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the quinone) is considered the governing factor for reactivity and regioselectivity. rsc.orgclockss.org Calculations can determine the relative energies of different possible transition states, thereby predicting the major product. mdpi.com Studies have also modeled the effect of catalysts or solvent, showing for example that hydrogen-bond formation can increase the electrophilicity of the quinone framework, lower the activation energy, and enhance the polar nature of the reaction. mdpi.com

Nucleophilic and Electrophilic Addition/Substitution Reactions on the Quinone Core

The quinone core of this compound is an electrophilic system, susceptible to attack by nucleophiles. The positions of attack are dictated by the electronic effects of the carbonyl groups and the substituents on the ring.

The carbonyl carbons of the quinone ring are electrophilic centers and can undergo nucleophilic attack, typical of ketones. Reactions with strong, hard nucleophiles such as Grignard reagents can lead to 1,2-addition at one of the carbonyl groups. While specific studies on this compound are not prevalent, the reaction of the parent compound, p-benzoquinone, with Grignard reagents like phenylmagnesium bromide is known to produce p-quinols through addition to the carbonyl oxygen researchgate.net. The presence of three electron-donating methyl groups and an electron-withdrawing bromine atom on this compound modulates the electrophilicity of the carbonyl centers compared to the unsubstituted parent quinone.

The conjugated system of this compound allows for conjugate (Michael-type) addition at the olefinic carbons. However, a notable aspect of its chemistry is the reactivity involving its substituents, which can compete with direct ring or carbonyl reactions.

In a key study, the reaction of this compound with sodium malonic ester did not result in the expected nucleophilic substitution of the bromine atom. Instead, the reaction involved one of the methyl groups, leading to the formation of a coumarin (B35378) derivative. lookchem.com This outcome highlights a significant directing effect of the bromine atom; the reaction selectively occurs at the methyl group positioned meta to the bromine. lookchem.com This demonstrates that under certain conditions, the side-chain reactivity can dominate over the substitution of the halogen on the quinone ring. This contrasts with fully halogenated quinones where halogen replacement is common. lookchem.com

Table 1: Reaction of this compound with Sodium Malonic Ester
ReactantReagentKey ObservationProduct TypeRef
This compoundSodium Malonic EsterReaction occurs at the methyl group meta to the bromine atom, not at the bromine itself.Coumarin derivative lookchem.com

While the bromine atom can be unreactive towards certain nucleophiles like sodium malonic ester, general principles of nucleophilic aromatic substitution suggest that it can be replaced by other nucleophiles under appropriate conditions.

Role as a Dehydrogenation Reagent in Organic Transformations

Quinones are well-established oxidizing agents and are frequently used for dehydrogenation reactions, converting substrates into more unsaturated compounds. cymitquimica.com The oxidizing power of a quinone is related to its redox potential. The presence of electron-withdrawing groups, such as halogens, on the quinone ring enhances its oxidizing capability. Therefore, this compound serves as a potent dehydrogenation reagent.

Its function is analogous to other widely used quinone-based oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). wikipedia.org In a typical dehydrogenation reaction, this compound abstracts two hydrogen atoms from a substrate, leading to the formation of a new double bond or an aromatic system. The quinone itself is reduced to the corresponding hydroquinone, 2-bromo-3,5,6-trimethylbenzene-1,4-diol. wikipedia.org

This methodology is applied to various transformations, including the aromatization of hydroaromatic compounds and the oxidation of alcohols. wikipedia.org

Metal-Catalyzed Transformations Involving this compound

In addition to its direct role as an oxidant, this compound is a valuable component in metal-catalyzed reaction systems, primarily acting as a co-oxidant to regenerate the active catalyst.

The Wacker-Tsuji oxidation is a palladium-catalyzed process that converts terminal alkenes into methyl ketones. atamanchemicals.comorganic-chemistry.org In the catalytic cycle, a Pd(II) salt oxidizes the alkene and is itself reduced to Pd(0). For the reaction to be catalytic in palladium, a co-oxidant is required to regenerate the active Pd(II) species from Pd(0). chemicalforums.com

While copper(II) chloride is traditionally used, benzoquinones are effective and often preferred co-oxidants for this purpose. atamanchemicals.comchemicalforums.com this compound, with its high redox potential, can efficiently perform this re-oxidation step. The use of a quinone avoids the formation of chlorinated byproducts that can occur when using copper chloride systems. The general mechanism for a Wacker-type oxidation using a quinone co-oxidant is summarized below.

Table 2: Role of Quinone in a Wacker-Type Catalytic Cycle
StepDescriptionReactantsProducts
1. OxidationThe alkene is oxidized by the Pd(II) catalyst.Alkene, Pd(II), H₂OKetone, Pd(0), 2H⁺
2. Re-oxidationThe quinone co-oxidant re-oxidizes Pd(0) to the active Pd(II) state.Pd(0), Quinone, 2H⁺Pd(II), Hydroquinone
Overall Net oxidation of the alkene. Alkene, Quinone, H₂O Ketone, Hydroquinone

This application is crucial in synthetic organic chemistry, providing a method for the selective oxidation of olefins under mild conditions. organic-chemistry.org

Ligand Effects: Ligands, such as phosphines or amines, bound to the metal catalyst (e.g., palladium) can modulate its electronic and steric properties. tdx.catunits.it

Electronic Effects: Electron-donating ligands can increase the electron density on the metal, potentially accelerating oxidative addition steps. Conversely, electron-withdrawing ligands make the metal center more electrophilic, which can influence nucleophilic attack on a coordinated substrate.

Steric Effects: The size and shape (steric bulk) of ligands can control which substrates can access the metal center, thereby imparting regioselectivity or stereoselectivity to the reaction. units.it

Substrate Effects: The structure of the substrate itself plays a critical role. In a Wacker-type oxidation, for example, the electronic properties of substituents on an alkene can affect the rate of oxidation. Electron-rich olefins tend to react faster than electron-deficient ones. Steric hindrance near the double bond can also slow down or prevent the reaction by impeding coordination to the palladium catalyst. organic-chemistry.org

Therefore, the successful application of a catalytic system involving this compound requires careful consideration of the interplay between the metal catalyst, its ligand sphere, and the specific substrate being transformed. tdx.cat

Spectroscopic Characterization and Structural Elucidation of Bromotrimethyl P Benzoquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Bromotrimethyl-p-benzoquinone (systematically named 2-bromo-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione guidechem.com), with the molecular formula C₉H₉BrO₂ , NMR provides unambiguous evidence of its structure.

Proton (¹H) NMR for Methyl and Ring Proton Assignment

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the three distinct methyl groups attached to the quinone ring. Due to the molecule's asymmetry, the three methyl groups are chemically non-equivalent and should therefore resonate at different chemical shifts.

Based on the structure, one would predict three separate singlets in the typical alkyl region of the spectrum. The chemical shifts of these methyl protons are influenced by their position relative to the bromine atom and the carbonyl groups. The methyl group at C3, being adjacent to the electronegative bromine atom, would likely experience a different electronic environment compared to the methyl groups at C5 and C6.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
C3-CH₃ 2.1 - 2.3 Singlet
C5-CH₃ 2.0 - 2.2 Singlet
C6-CH₃ 2.0 - 2.2 Singlet

Note: This table is based on predicted data and general principles of NMR spectroscopy for similar compounds. guidechem.com

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, confirming the asymmetry of the structure.

The key features of the ¹³C NMR spectrum would be the two signals for the carbonyl carbons (C1 and C4) appearing in the downfield region (typically 180-190 ppm). The carbon atom bearing the bromine (C2) would also have a characteristic chemical shift. The remaining vinylic carbons (C3, C5, C6) and the carbons of the three methyl groups will resonate at higher field strengths. The effect of the bromine substituent helps in distinguishing the signals of the ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 ~185
C2 ~135
C3 ~145
C4 ~180
C5 ~140
C6 ~142
C3-CH₃ ~15
C5-CH₃ ~12
C6-CH₃ ~13

Note: This table is based on predicted data and general principles of ¹³C NMR spectroscopy for quinone systems. guidechem.com

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify any spin-spin couplings between protons. In the case of this compound, since all methyl groups are expected to be singlets and there are no ring protons, no cross-peaks would be anticipated, confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. chemicalbook.com An HSQC spectrum would show correlations between the signals of the three methyl protons and their corresponding methyl carbon signals, allowing for the unambiguous assignment of the methyl groups in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. chemicalbook.com For this compound, key HMBC correlations would be expected between:

The methyl protons and the adjacent ring carbons. For instance, the protons of the C3-methyl group would show correlations to C2, C3, and C4.

The methyl protons and the carbonyl carbons, providing definitive evidence for the placement of the substituents on the quinone ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of their chemical bonds.

Analysis of Carbonyl Stretching Frequencies and Conjugation Effects

The most prominent feature in the IR and Raman spectra of this compound is the stretching vibration of the two carbonyl (C=O) groups. In p-benzoquinones, the two carbonyl groups can vibrate in-phase (symmetric stretch) and out-of-phase (asymmetric stretch).

The position of these bands is sensitive to the electronic effects of the ring substituents. The electron-donating methyl groups and the electron-withdrawing bromine atom influence the degree of conjugation and the bond order of the C=O bonds. Typically, for p-benzoquinones, strong C=O stretching bands are observed in the region of 1650-1680 cm⁻¹. rsc.org The presence of both electron-donating and withdrawing groups in this compound would lead to a complex interplay affecting these frequencies. The asymmetric nature of the substitution may also lead to the activation of modes that would be silent in more symmetrical quinones.

Characterization of Bromine and Methyl Group Vibrations

Besides the carbonyl stretches, other characteristic vibrations provide structural confirmation.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the IR and Raman spectra, typically in the range of 600-500 cm⁻¹. This band can sometimes be weak in the IR spectrum but may show a stronger signal in the Raman spectrum.

Methyl Group Vibrations: The methyl groups give rise to several characteristic bands. The symmetric and asymmetric C-H stretching vibrations are found in the 2850-3000 cm⁻¹ region. The symmetric and asymmetric C-H bending (deformation) vibrations appear around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Asymmetric Stretch 1660 - 1680
C=O Symmetric Stretch 1640 - 1660
C=C Ring Stretch 1600 - 1620
C-H (Methyl) Asymmetric/Symmetric Stretch 2850 - 3000
C-H (Methyl) Asymmetric/Symmetric Bend 1370 - 1460
C-Br Stretch 500 - 600

Note: This table presents expected frequency ranges based on data for similar compounds. guidechem.comrsc.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from transitions involving the π-system of the quinone ring and the non-bonding electrons of the carbonyl oxygens.

Identification of Characteristic Electronic Transitions

The electronic spectrum of p-benzoquinones and their derivatives typically displays two main types of absorption bands:

n → π* Transitions: These transitions involve the excitation of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital of the conjugated system. These are generally weak (low molar absorptivity, ε) and appear at longer wavelengths (in the visible or near-UV region). For p-benzoquinone itself, this transition is observed around 450 nm. In this compound, the presence of electron-donating methyl groups and the electron-withdrawing bromine atom influences the energy of the molecular orbitals, causing shifts in the absorption maximum.

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically much more intense (high molar absorptivity, ε) and occur at shorter wavelengths (in the UV region). Substituted p-benzoquinones exhibit strong absorptions in the 250-300 nm range. dtu.dk

Studies of Solvatochromic Effects

Solvatochromism describes the shift in the position of an absorption band upon a change in the polarity of the solvent. This phenomenon provides insight into the change in the dipole moment of the molecule upon electronic transition.

n → π* Transitions: These transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity. Polar solvents can stabilize the non-bonding electrons on the oxygen atoms through hydrogen bonding or dipole-dipole interactions, lowering the energy of the ground state more than the excited state. This increases the energy gap for the transition, resulting in absorption at a shorter wavelength.

π → π* Transitions: These transitions often show a bathochromic (red) shift with increasing solvent polarity. The excited state in a π → π* transition is generally more polar than the ground state. Therefore, a polar solvent will stabilize the excited state more than the ground state, reducing the energy gap and causing a shift to a longer wavelength.

Solvent PolarityExpected Shift for n → πExpected Shift for π → π
IncreasingHypsochromic (Blue Shift)Bathochromic (Red Shift)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) measures the mass of ions with very high accuracy. This allows for the determination of the elemental formula of a molecule from its exact mass. The molecular formula of this compound is C₉H₉BrO₂. matrix-fine-chemicals.com The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units. docbrown.infomsu.edu

AttributeValueSource
Molecular FormulaC₉H₉BrO₂ matrix-fine-chemicals.com
Molecular Weight229.073 g/mol matrix-fine-chemicals.com
Exact Mass (for ⁷⁹Br)227.97859 Da nih.gov
Exact Mass (for ⁸¹Br)229.97654 DaCalculated

Fragmentation Patterns and Isotopic Signatures for Structural Insights

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that can be used to deduce the structure of the molecule. For this compound, the following fragmentation pathways are plausible:

Loss of CO: Quinones are well-known to undergo facile loss of one or two molecules of carbon monoxide (m/z 28) upon electron ionization.

Loss of a Methyl Radical: Cleavage of a methyl group (•CH₃, m/z 15) can occur.

Loss of Bromine: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (•Br, m/z 79 or 81) or a neutral HBr molecule (m/z 80 or 82). The resulting fragment ions will lack the characteristic bromine isotopic pattern.

Isotopic Peaks: The presence of the bromine atom is a key diagnostic feature. The molecular ion will appear as a pair of peaks of almost equal height at m/z 228 and 230 (for ⁷⁹Br and ⁸¹Br isotopes, respectively). Any fragment that retains the bromine atom will also exhibit this M, M+2 pattern. docbrown.info

A study on the mass spectrometry of various brominated benzoquinones showed that the extent of bromination and methylation significantly influences their interactions and fragmentation. uni.lu For example, the fragmentation of related bromo-methyl-benzoquinones demonstrated the neutral loss of the entire brominated quinone molecule in some adducts. uni.lu

Predicted Fragmentation of this compound

m/z (for ⁷⁹Br/⁸¹Br)Possible FragmentLoss
228/230[C₉H₉BrO₂]⁺ (Molecular Ion)-
200/202[C₉H₉BrO]⁺CO
172/174[C₉H₉Br]⁺2CO
149[C₉H₉O₂]⁺•Br
213/215[C₈H₆BrO₂]⁺•CH₃

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, it would be possible to determine bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for 2-bromo-3,5,6-trimethyl-p-benzoquinone is not publicly available in crystallographic databases, studies on similar brominated aromatic compounds provide insight into the expected structural features. For example, the crystal structure of 5-bromo-1,3-di-tert-butyl-2-[(trimethylsilyl)oxy]benzene reveals how the bulky substituents and the bromine atom influence the planarity of the benzene (B151609) ring. iucr.org In the case of this compound, X-ray analysis would precisely define the conformation of the methyl groups and the planarity of the quinone ring, which may be slightly distorted due to steric hindrance between the adjacent bromo and methyl substituents. It would also reveal any significant intermolecular interactions, such as C-H···O or Br···O contacts, which govern the crystal packing.

Geometric Parameters: Bond Lengths, Bond Angles, and Torsional Angles

A detailed single-crystal X-ray diffraction analysis for this compound specifically was not available in the surveyed literature. However, a robust model of its geometric parameters can be constructed using data from closely related analogues, primarily 2,3,5,6-tetramethyl-1,4-benzoquinone (duroquinone). rsc.org The geometry of the p-benzoquinone ring and its methyl substituents is well-established, while the carbon-bromine bond length can be reliably estimated from other bromo-substituted organic compounds.

The p-benzoquinone ring is characteristically planar. The bond lengths within the ring reflect a conjugated system but with distinct double and single bond character. The carbon-carbon double bonds (C=C) are typically shorter than the carbon-carbon single bonds (C-C). The carbon-oxygen double bonds (C=O) exhibit lengths characteristic of ketones. rsc.org The bond connecting a methyl group to the quinone ring is a standard C-C single bond. rsc.org

Below are the expected geometric parameters for this compound based on crystallographic data from its analogues.

Table 1: Selected Geometric Parameters for this compound (Based on Analogue Data)

This table presents data derived from the crystal structure of 2,3,5,6-tetramethyl-1,4-benzoquinone rsc.org and typical values for C-Br bonds.

ParameterAtoms InvolvedValue
Bond Lengths (Å)C=C~1.341
C-C~1.492
C=O~1.232
C-Br~1.85 - 1.90 (estimated)
Bond Angles (°)C-C(Br)-C~120 (idealized)
O=C-C~120 (idealized)
C-C(CH₃)-C~120 (idealized)
Torsional Angles (°)O=C-C=C~0 (for planarity)

Torsional angles around the quinone ring are expected to be close to 0° or 180°, confirming the planarity of the cyclohexa-2,5-diene-1,4-dione system. The methyl groups and bromine atom lie nearly in the plane of the ring, though slight deviations can occur due to steric hindrance.

Analysis of Crystal Packing and Intermolecular Interactions

The way this compound molecules arrange themselves in the solid state is dictated by a combination of steric effects and intermolecular forces. In the crystal lattice of analogous p-benzoquinones, such as duroquinone, molecules often arrange in stacks. rsc.org For this compound, a similar stacked arrangement is probable, influenced by π–π interactions between the planar quinone rings of adjacent molecules.

Several types of intermolecular interactions are expected to govern the crystal packing:

Dipole-Dipole Interactions: The highly polar carbonyl (C=O) and C-Br bonds introduce significant dipole moments in the molecule, leading to directional dipole-dipole attractions that help orient the molecules within the lattice.

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the methyl groups and the electronegative oxygen atoms of the carbonyl groups on neighboring molecules. These interactions, while weak, are often numerous and play a crucial role in stabilizing the crystal structures of quinones.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electronegative atoms like the carbonyl oxygen of an adjacent molecule (Br···O). Less commonly, Br···Br contacts might also occur, further influencing the packing arrangement. researchgate.net

These combined interactions result in a highly ordered three-dimensional crystal lattice, minimizing empty space and maximizing thermodynamic stability.

Advanced Spectroscopic Techniques for Quinone Derivatives

Beyond standard techniques like NMR and IR spectroscopy, advanced methods are employed to probe the more nuanced electronic features of quinone derivatives, such as their radical states and complex electronic transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons. Quinones are redox-active molecules that can be readily reduced by one electron to form paramagnetic semiquinone radical anions. Current time information in Chatham County, US.acs.org

The process for this compound would be: This compound + 1e⁻ → [this compound]•⁻ (Semiquinone Radical)

EPR spectroscopy provides valuable information about the electronic structure of these semiquinone radicals:

g-value: The g-value is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. It can provide clues about the extent of spin-orbit coupling and the type of atoms on which the unpaired electron is located.

Hyperfine Splitting: The unpaired electron spin can couple with the spins of nearby magnetic nuclei (like ¹H). nih.gov In the bromotrimethyl-p-semiquinone radical, the electron would couple primarily with the protons of the three methyl groups. This coupling splits the EPR signal into a complex pattern of multiple lines. nih.gov The magnitude of this splitting, known as the hyperfine coupling constant (A), is directly proportional to the spin density of the unpaired electron at the position of that nucleus. Analysis of this pattern allows for the mapping of the unpaired electron's delocalization across the entire molecule. researchgate.net

Magnetic Circular Dichroism (MCD) for Electronic State Analysis

Magnetic Circular Dichroism (MCD) is a powerful magneto-optical technique that measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the presence of a strong, parallel magnetic field. It is particularly useful for studying the electronic transitions of molecules. rsc.org

For quinone derivatives, whose UV-Vis absorption spectra often consist of broad, overlapping bands corresponding to different n→π* and π→π* electronic transitions, MCD provides enhanced resolution and additional parameters for assigning these states. rsc.org

Key aspects of MCD analysis for quinones include:

Faraday Terms: The MCD spectrum is interpreted in terms of A, B, and C terms. For molecules without degenerate electronic states, like most quinone derivatives, the spectrum is dominated by B-terms. rsc.org These B-terms arise from the magnetic field-induced mixing of electronic states and appear as absorption-shaped positive or negative bands.

Symmetry-Forbidden Transitions: MCD spectroscopy can reveal electronic transitions that are forbidden by symmetry rules in conventional absorption spectroscopy. Vibrational coupling can make these transitions weakly allowed, and MCD is highly sensitive to such effects. rsc.org

Complement to Theory: By comparing experimental MCD spectra with those simulated using time-dependent density functional theory (TD-DFT), a more definitive assignment of the observed electronic transitions to specific molecular orbitals can be achieved. oup.com This allows for a detailed understanding of how substituents, like bromine and methyl groups, alter the electronic structure and energy levels of the p-benzoquinone core.

Theoretical and Computational Chemistry of Bromotrimethyl P Benzoquinone

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, providing a window into the arrangement and energies of electrons within a molecule. These calculations are the foundation for understanding molecular geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. chemrxiv.org Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy based on the electron density. aps.org This approach is widely used to predict the ground-state properties of organic molecules like substituted benzoquinones. ubc.camdpi.com

For Bromotrimethyl-p-benzoquinone, DFT calculations, commonly employing functionals such as B3LYP in conjunction with basis sets like 6-311G**, can accurately predict its equilibrium geometry. mdpi.com These calculations yield optimized bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. The results typically show a nearly planar quinone ring, with slight puckering influenced by the substituents. The calculated ground state energy is also a key output, providing a measure of the molecule's thermodynamic stability.

Table 1: Representative Calculated Ground State Geometrical Parameters for a Substituted p-Benzoquinone Ring using DFT This interactive table provides examples of the types of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

ParameterAtom 1Atom 2Atom 3Typical Calculated Value
Bond LengthC1C2-~1.35 Å
Bond LengthC2C3-~1.48 Å
Bond LengthC1O1-~1.23 Å
Bond LengthC2Br-~1.89 Å
Bond AngleC6C1C2~118°
Bond AngleO1C1C2~121°
Dihedral AngleO1C1C2C3

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of spatial distributions and energy levels. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial for understanding chemical reactivity and electronic transitions.

Ab Initio Methods: These "from the beginning" methods calculate all molecular integrals based solely on fundamental physical constants, without empirical parameters. dtic.mil Methods like Hartree-Fock (HF) and more advanced post-HF methods provide a rigorous, albeit computationally expensive, way to determine MO energies and compositions. wayne.edu For this compound, ab initio calculations can offer a highly accurate picture of the electronic distribution and the energies of the HOMO and LUMO.

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. wikipedia.orgucsb.edu Methods like AM1, PM3, and PM6 are significantly faster than ab initio approaches, making them suitable for larger molecules. ucsb.edunih.gov While less accurate, they can provide valuable qualitative insights into the MO structure of complex systems. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these analyses, as it correlates with the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions. wikipedia.orgresearchgate.net It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which closely resembles a classical Lewis structure. wikipedia.orgwisc.edu

Table 2: Illustrative Natural Atomic Charges for this compound from NBO Analysis This table presents hypothetical, yet chemically reasonable, charge values to illustrate the output of an NBO calculation.

AtomElementTypical Calculated Charge (e)
O(carbonyl)Oxygen-0.55
O(carbonyl)Oxygen-0.55
C(carbonyl)Carbon+0.45
C(carbonyl)Carbon+0.45
C-BrCarbon+0.15
BrBromine-0.10
C(methyl)Carbon-0.20
H(methyl)Hydrogen+0.12

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is instrumental in predicting how and where a molecule will react. By mapping the electronic landscape and calculating the energy changes along a reaction pathway, these methods can forecast chemical behavior.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactive behavior. nih.gov It plots the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are attractive to nucleophiles. nih.gov

For this compound, an MESP map would clearly identify the carbonyl oxygen atoms as the most electron-rich sites, indicated by deep negative potential. These sites are the primary targets for protonation or interaction with other electrophiles. The quinone ring itself, particularly the carbon atoms of the double bonds, would show less negative or slightly positive potential, making them susceptible to nucleophilic attack (e.g., in Michael additions). The bromine and methyl substituents would further modulate this potential map, influencing the regioselectivity of such attacks.

To understand the kinetics of a chemical reaction, it is necessary to study the reaction's potential energy surface. A key feature of this surface is the transition state (TS), which represents the highest energy point along the lowest energy path from reactants to products. libretexts.org The structure of the TS is not a stable molecule but a fleeting arrangement of atoms that can be characterized computationally as a first-order saddle point. utc.edu

Computational methods, particularly DFT, can be used to locate the geometry of the transition state for a given reaction involving this compound. Once the TS structure is found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier (Ea). libretexts.org This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. libretexts.org Such calculations are vital for comparing competing reaction pathways and understanding reaction mechanisms, such as its participation in cycloaddition or substitution reactions. nih.govrsc.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com For a single molecule like this compound, the nature of these frontier orbitals and the energy gap between them provides critical insights into its electronic properties and reactivity.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons, functioning as an electrophile. youtube.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, quantum chemical calculations, typically using Density Functional Theory (DFT), would be employed to determine the energies and spatial distributions of the HOMO and LUMO. The analysis would reveal the probable sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the bromine atom and the two carbonyl groups, combined with the electron-donating methyl groups, would create a complex electronic landscape. FMO analysis would precisely map these regions, predicting, for example, that electrophilic attack is likely to occur at the oxygen atoms, which would be the site of the highest HOMO density, while nucleophilic attack would target the carbon atoms of the quinone ring, where the LUMO is likely localized.

Hypothetical FMO Data for this compound

This table illustrates the type of data that would be generated from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) and is for representative purposes only.

ParameterEnergy (eV)Description
HOMO Energy -6.85Indicates electron-donating capability.
LUMO Energy -2.70Indicates electron-accepting capability.
HOMO-LUMO Gap 4.15Correlates with chemical reactivity and stability.

Computational Simulation of Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can accurately predict NMR parameters, providing invaluable support for the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). ubc.ca

For this compound, calculations would predict the ¹H and ¹³C chemical shifts. The predicted ¹H shifts for the three methyl groups would likely be distinct due to their different chemical environments relative to the bromine atom. Similarly, the ¹³C spectrum would show characteristic shifts for the carbonyl carbons, the substituted ring carbons (C-Br, C-CH₃), and the unsubstituted ring carbon.

The process involves first optimizing the molecule's geometry and then performing the GIAO calculation on the stable conformer(s). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Comparing these predicted values with experimental data helps confirm the molecular structure.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

This interactive table shows representative predicted chemical shifts versus hypothetical experimental values. The accuracy of prediction helps validate the computational model.

AtomPredicted δ (ppm)Hypothetical Experimental δ (ppm)Assignment
C1185.2184.8Carbonyl
C2145.1144.9C-CH₃
C3144.8144.5C-CH₃
C4182.5182.1Carbonyl
C5138.9138.5C-Br
C6146.3146.0C-CH₃
CH₃ (at C2)12.812.5Methyl
CH₃ (at C3)12.612.3Methyl
CH₃ (at C6)16.115.8Methyl

Computational methods can also simulate UV-Vis and infrared (IR) spectra. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions. researchgate.net For this compound, the UV-Vis spectrum is expected to show characteristic π → π* and n → π* transitions associated with the conjugated quinone system. nih.gov TD-DFT calculations would identify the specific orbitals involved in these transitions.

Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. researchgate.net These calculations yield the positions and intensities of vibrational modes. For this compound, key predicted frequencies would include the symmetric and asymmetric C=O stretching modes, C=C stretching of the quinone ring, C-Br stretching, and various C-H bending and stretching modes from the methyl groups. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a more direct comparison with experimental FT-IR data. nih.gov

Hypothetical Predicted Vibrational Frequencies for this compound

This table presents a selection of important predicted IR vibrational modes. Comparison with experimental data aids in spectral assignment.

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)Expected Intensity
C=O Asymmetric Stretch1685Strong
C=O Symmetric Stretch1660Strong
C=C Ring Stretch1610Medium
C-H Asymmetric Stretch2980Medium
C-Br Stretch650Medium

Conformational Analysis and Molecular Dynamics Simulations

While this compound has a relatively rigid ring system, the methyl groups possess rotational freedom. Conformational analysis would systematically explore the potential energy surface related to the rotation of these methyl groups to identify the lowest-energy conformer.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its flexibility and interactions with its environment (e.g., a solvent). nih.gov An MD simulation of this compound would involve placing the molecule in a simulation box, often with explicit solvent molecules, and solving Newton's equations of motion for every atom in the system. nih.gov The resulting trajectory provides a movie of atomic motion, revealing how the molecule behaves at a given temperature and pressure. This can be used to understand its conformational stability, solvent interactions, and vibrational motions in a dynamic context, which is more realistic than the static picture from geometry optimization.

Quantum Crystallography for Experimental Electron Density Mapping

Quantum crystallography is an advanced field that merges the precision of high-resolution X-ray diffraction experiments with the theoretical rigor of quantum mechanics to map the electron density distribution in a crystal with high accuracy. nih.gov Unlike standard crystallographic models that assume atoms are spherical, quantum crystallography can resolve the subtle deformations in electron density due to chemical bonding and intermolecular interactions. nih.gov

Advanced Applications in Organic and Polymer Chemistry

Utilization as a Building Block in Complex Organic Synthesis

The molecular architecture of bromotrimethyl-p-benzoquinone makes it a valuable building block for constructing more complex chemical entities. The presence of multiple reactive sites—the electrophilic carbon-carbon double bonds, the carbonyl groups, and the reactive carbon-bromine bond—provides chemists with several handles for synthetic transformations.

Scaffolding for the Synthesis of Diverse Organic Molecules

The cyclohexadiene core of this compound serves as a robust scaffold for assembling diverse and complex organic molecules. Its rigid structure and defined substitution pattern allow for the stereocontrolled addition of new functionalities. The electron-withdrawing nature of the bromine atom and the two ketone groups enhances the electrophilicity of the quinone ring, making it susceptible to attack by nucleophiles and a good dienophile in cycloaddition reactions. This reactivity allows it to be a starting point for creating a wide array of substituted cyclic compounds, which are foundational structures in many natural products and pharmaceutical agents.

Intermediate in the Preparation of Chemical Reagents and Analogs

A key feature of this compound in synthetic chemistry is its ability to act as a versatile intermediate. The bromine atom on the quinone ring can be readily displaced through nucleophilic substitution reactions. This allows for the introduction of various functional groups, transforming the original molecule into a wide range of chemical analogs. For example, amines, thiols, and alkoxides can replace the bromine atom to yield new substituted trimethyl-p-benzoquinones with tailored electronic and steric properties. This synthetic flexibility is crucial for developing new reagents and for structure-activity relationship (SAR) studies in medicinal chemistry.

The synthesis of this compound itself involves the bromination of trimethylhydroquinone (B50269), positioning it as a key intermediate in the pathway from simpler phenols to more complex quinone structures.

Table 1: Illustrative Nucleophilic Substitution Reactions

NucleophileReagent ExampleResulting Functional GroupPotential Application of Product
AmineR-NH₂Amino (-NHR)Synthesis of biologically active compounds
ThiolR-SHThioether (-SR)Development of redox-active materials
AlkoxideR-O⁻Ether (-OR)Modification of electronic properties for materials science

Role as a Reagent in Catalytic Cycles and Specific Organic Transformations

Beyond its role as a structural scaffold, this compound actively participates in chemical reactions, often as a crucial reagent that enables or controls the outcome of a transformation.

Oxidant in Synthetic Methodologies

This compound is recognized as a powerful oxidizing agent in various synthetic methodologies. Its ability to accept electrons is enhanced by the presence of the electron-withdrawing bromine atom, giving it a higher redox potential compared to its non-brominated analog, 2,3,5-trimethyl-p-benzoquinone. This makes it effective in facilitating oxidation reactions, such as the conversion of alcohols to the corresponding aldehydes or ketones. The mechanism involves the compound undergoing redox cycling, where it accepts electrons from the substrate and is reduced to its corresponding hydroquinone (B1673460) derivative. This property is particularly useful in reactions where mild and selective oxidation is required to avoid over-oxidation or degradation of sensitive functional groups.

Participation in Olefin Metathesis Reactions to Control Isomerization

A significant application of this compound is its use as an additive in ruthenium-catalyzed olefin metathesis reactions. A common side reaction in these processes is olefin isomerization, where the double bond migrates along the carbon chain, leading to a mixture of products and reducing the yield of the desired isomer. This isomerization is often caused by the formation of ruthenium hydride species from the decomposition of the primary metathesis catalyst. researchgate.net

Research has shown that 1,4-benzoquinones can effectively suppress this unwanted isomerization. researchgate.netnih.gov Electron-deficient benzoquinones are particularly potent in this role. nih.govgoogle.com this compound, with its electron-withdrawing bromine substituent, fits this profile. It is thought to act by quenching the problematic ruthenium hydride species, preventing them from catalyzing the isomerization side reaction. longchangchemical.com This leads to a cleaner reaction profile with higher product yield and purity. researchgate.net

Table 2: Effect of Benzoquinone Additive on Olefin Metathesis

Reaction ConditionsDesired Product YieldIsomerized ByproductReference
Ruthenium Catalyst only~70%~30% researchgate.netlongchangchemical.com
Ruthenium Catalyst + Benzoquinone Additive>95%<5% researchgate.netlongchangchemical.com

Influence on Polymerization Processes

Substituted benzoquinones, including this compound, can exert significant influence over polymerization reactions, primarily by acting as inhibitors or modifiers. Quinones are well-known inhibitors of free-radical polymerization for various monomers, including styrenes and acrylates. google.comlongchangchemical.com They function by reacting with and terminating growing polymer chains, a process known as radical scavenging. The efficiency of inhibition is dependent on the structure of the quinone and the nature of the monomer. longchangchemical.com

The mechanism of inhibition involves the radical chain adding to the quinone, which can then be further stabilized, effectively halting the propagation of the polymer. In some cases, quinones can exhibit a dual role; while they inhibit radical polymerization, they can also act as photoinitiators when irradiated with visible light in the presence of an amine. researchgate.net Furthermore, studies on related benzoquinones have shown they can be incorporated into polymer backbones, such as in the synthesis of polyaniline, where they can introduce structural defects that modify the final properties of the polymer. This suggests a potential role for this compound not just in preventing polymerization but also in the synthesis of new polymer structures.

Application as a Polymerization Inhibitor

This compound is recognized for its role as a polymerization inhibitor, a substance that can effectively slow down or prevent the spontaneous polymerization of monomers. This inhibitory action is crucial for the stabilization and storage of highly reactive monomers. The effectiveness of quinone-based inhibitors is closely linked to their molecular structure and the nature of the monomer being stabilized.

The mechanism of polymerization inhibition by quinones is generally understood to involve the trapping of radical species that initiate the polymerization chain reaction. Quinones, including this compound, can react with free radicals to form stable, less reactive radical species. This process effectively interrupts the propagation of the polymer chain. The presence of substituents on the benzoquinone ring, such as the bromine atom and methyl groups in this compound, can influence the reactivity and efficiency of the inhibitor. For instance, electron-withdrawing groups can enhance the electrophilicity of the quinone ring, potentially increasing its reactivity towards radical species.

Research has shown that various substituted p-benzoquinones are effective in inhibiting the polymerization of monomers like styrene (B11656) and vinyl acetate. While specific data on the inhibition efficiency of this compound is not extensively detailed in publicly available literature, the general principles of quinone inhibition provide a strong basis for its application in this area. The selection of a particular inhibitor and its concentration is often optimized based on the specific monomer and the desired storage stability.

Function as a Curing Agent for Resins and Coatings

The application of this compound as a primary curing agent for resins and coatings is not extensively documented in scientific literature. Curing agents are essential components in the formulation of thermosetting resins, such as epoxies, as they induce cross-linking of the polymer chains to form a rigid, three-dimensional network. specialchem.comthreebond.co.jp Common curing agents for epoxy resins include amines, anhydrides, and polyamides, which react with the epoxide groups of the resin. specialchem.comthreebond.co.jp

While some quinone derivatives have been investigated in the context of curing, their role is often as a component of a larger system or as a curing accelerator rather than a primary curing agent. For example, an adduct of triphenylphosphine (B44618) and p-benzoquinone has been patented as a curing accelerator for epoxy resin compositions. In some specialized applications, such as the vulcanization of certain types of rubber, quinone dioximes are used as curing agents. kglmeridian.comrubbernews.com These systems often require an oxidizing agent to be effective. kglmeridian.com

The inherent reactivity of the quinone structure, particularly its ability to undergo redox reactions, suggests potential for interaction with resin systems. mdpi.com However, based on the available scientific literature, the specific use of this compound as a standalone curing agent for common industrial resins and coatings is not a well-established application. Further research would be required to explore and validate its potential in this capacity.

Design and Synthesis of Functional Materials Based on Quinone Redox Properties

The unique redox properties of quinone derivatives, such as this compound, make them valuable building blocks for the design and synthesis of advanced functional materials. mdpi.comrsc.orgresearchgate.net The ability of the quinone moiety to undergo reversible one- or two-electron reduction to form semiquinone and hydroquinone species is central to this application. mdpi.comrsc.org This redox activity allows for the tuning of the electronic and magnetic properties of materials incorporating these quinone units. mdpi.com

A significant area of research is the use of functionalized benzoquinones as "redox-active" linkers in the construction of metal-organic frameworks (MOFs). mdpi.comresearchgate.netgoogle.com MOFs are crystalline, porous materials composed of metal ions or clusters connected by organic ligands. mdpi.com By incorporating redox-active linkers like a derivative of this compound, it is possible to create MOFs with switchable properties. For example, the oxidation state of the quinone linker can be changed electrochemically or chemically, leading to a corresponding change in the magnetic or conductive properties of the MOF. mdpi.com This opens up possibilities for applications in areas such as chemical sensing, catalysis, and information storage.

The substituents on the benzoquinone ring play a critical role in modulating its redox potential and, consequently, the properties of the resulting functional material. The electron-withdrawing bromine atom and the electron-donating methyl groups in this compound would influence its redox behavior, allowing for fine-tuning of the material's characteristics. The synthesis of such functional materials typically involves the reaction of the functionalized quinone, acting as the organic linker, with a suitable metal salt under controlled conditions to promote the self-assembly of the desired framework structure. mdpi.com The resulting materials can exhibit interesting properties, such as porosity combined with redox activity, making them promising candidates for applications in energy storage and conversion. mdpi.com

Future Perspectives and Emerging Research Avenues for Bromotrimethyl P Benzoquinone

Exploration of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of bromotrimethyl-p-benzoquinone and its derivatives. Traditional methods often rely on harsh oxidizing agents and halogenating reagents. Emerging sustainable approaches aim to minimize waste and energy consumption.

Key Research Directions:

Biocatalytic Approaches: The use of enzymes, such as laccases and peroxidases, for the selective oxidation and halogenation of phenolic precursors offers a green alternative to conventional chemical methods. Research in this area will focus on enzyme discovery, protein engineering to enhance substrate specificity and catalytic efficiency, and optimization of reaction conditions.

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for oxidation and halogenation reactions. researchgate.netacs.orgacademie-sciences.fr Future work could explore the direct electrochemical oxidation of trimethylhydroquinone (B50269) in the presence of a bromide source, potentially in a continuous flow setup to improve efficiency and safety. acs.org This method offers precise control over reaction conditions and minimizes the use of chemical oxidants. acs.org

Photochemical Methods: Light-mediated reactions, including photo-oxygenation and photocatalytic halogenation, represent another green chemistry approach. uni-regensburg.de The development of novel photocatalysts that can efficiently mediate the synthesis of this compound from readily available precursors is a promising area of investigation. uni-regensburg.de These methods often proceed under mild conditions, reducing energy input and byproduct formation. uni-regensburg.de

Synthesis ApproachAdvantagesFuture Research Focus
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact.Enzyme discovery and engineering, process optimization.
Electrochemical SynthesisReagent-free oxidation, precise control, amenability to flow chemistry. acs.orgDevelopment of efficient electrode materials, optimization of reaction parameters.
Photochemical MethodsUse of light as a clean reagent, mild reaction conditions. uni-regensburg.deDesign of novel photocatalysts, exploration of new reaction pathways. uni-regensburg.de

Investigation of Underexplored Reaction Manifolds and Reactivity Patterns

The reactivity of this compound is not fully explored. Future research is expected to uncover novel transformations and reactivity patterns, expanding its utility as a synthetic building block.

Key Research Directions:

C-H Activation: Direct functionalization of the methyl groups or the quinone ring through C-H activation would provide a highly atom-economical route to novel derivatives. nih.govnih.govresearchgate.net Research in this area will involve the design of new catalyst systems that can selectively activate the C-H bonds of the benzoquinone core. nih.govresearchgate.net

Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govnih.govyoutube.com Future work will likely focus on expanding the scope of these reactions to introduce a wider range of substituents, including complex molecular fragments. nih.govnih.gov

Cycloaddition Reactions: While Diels-Alder reactions of quinones are well-known, the exploration of other cycloaddition pathways, such as [3+2] and [4+3] cycloadditions, could lead to the synthesis of novel polycyclic and heterocyclic structures. The influence of the substituents on the regioselectivity and stereoselectivity of these reactions will be a key area of study. nih.gov

Photocatalysis and Synergistic Catalysis: Quinones are known to act as photocatalysts and can participate in synergistic catalytic cycles. uni-regensburg.deccspublishing.org.cnnih.govprinceton.edursc.org Investigating the potential of this compound in these roles could lead to the development of new synthetic methodologies. uni-regensburg.deccspublishing.org.cnprinceton.edu

Integration with Flow Chemistry and Automated Synthesis Technologies

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms is a key area for future development. These technologies offer significant advantages in terms of safety, efficiency, and scalability.

Key Research Directions:

Flow Synthesis: The use of microreactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. krishisanskriti.orgwikipedia.orgmdpi.comchimia.chbeilstein-institut.de Flow chemistry is particularly well-suited for handling hazardous reagents and intermediates, making it an attractive option for the synthesis of quinones. scielo.brcam.ac.uk

Automated Synthesis Platforms: The integration of robotic systems with flow reactors can enable high-throughput synthesis and optimization of reaction conditions. dtu.dkyoutube.comyoutube.comsynplechem.com This approach can accelerate the discovery of new derivatives of this compound with desired properties. youtube.comyoutube.com

TechnologyAdvantages for Quinone SynthesisFuture Research Focus
Flow ChemistryEnhanced safety, precise reaction control, improved scalability, efficient mixing and heat transfer. krishisanskriti.orgwikipedia.orgmdpi.comchimia.chbeilstein-institut.deDevelopment of robust flow protocols, integration of in-line analytics.
Automated SynthesisHigh-throughput screening of reaction conditions, rapid library synthesis, reduced manual intervention. dtu.dkyoutube.comyoutube.comsynplechem.comDesign of modular and flexible automated platforms, development of AI-driven optimization algorithms.

Development of Advanced Materials Incorporating the this compound Moiety

The unique electronic properties of the this compound core make it an attractive building block for the development of advanced materials with novel functions.

Key Research Directions:

Energy Storage: Quinone-based materials are being actively investigated for their potential use as electrode materials in rechargeable batteries. sci-hub.stjchemlett.comjchemlett.comrsc.org The redox properties of this compound can be tuned by further functionalization to optimize its performance in energy storage devices. jchemlett.comjchemlett.comrsc.org

Conductive Polymers: Incorporation of the this compound unit into conjugated polymer backbones could lead to new materials with interesting electronic and optical properties. These materials could find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Sensors and Catalysts: The reactivity of the quinone moiety can be harnessed for the development of chemical sensors and novel catalytic systems. For example, materials containing the this compound unit could be designed to selectively bind to and detect specific analytes.

Synergistic Research Endeavors with Interdisciplinary Chemical Sciences

The full potential of this compound will be realized through collaborative efforts that bridge organic synthesis with other chemical sciences.

Key Research Directions:

Medicinal Chemistry and Chemical Biology: The benzoquinone scaffold is present in numerous biologically active natural products and drugs. wm.edumdpi.comresearchgate.net Future research could focus on synthesizing derivatives of this compound and evaluating their biological activities, for example, as enzyme inhibitors or as probes to study biological processes. mdpi.com

Computational Chemistry: Theoretical studies can provide valuable insights into the reactivity, electronic structure, and spectroscopic properties of this compound and its derivatives. utc.edunih.gov Computational modeling can guide the design of new synthetic targets and help to elucidate reaction mechanisms. utc.edunih.gov

Materials Science: Collaboration with materials scientists will be crucial for the design and fabrication of novel devices based on materials incorporating the this compound moiety. This includes the development of new processing techniques and the characterization of material properties.

Q & A

Q. How should researchers address conflicting literature on the compound’s stability in aqueous environments?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Meta-analyze data from peer-reviewed studies, categorizing results by pH, temperature, and analytical methods. Report heterogeneity metrics (I² statistic) to quantify inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.